Apigenin 7-sulfate is a natural product found in Fuchsia procumbens, Bixa orellana, and other organisms with data available.
Apigenin 7-sulfate
CAS No.: 56857-56-8
Cat. No.: VC16501162
Molecular Formula: C15H10O8S
Molecular Weight: 350.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56857-56-8 |
|---|---|
| Molecular Formula | C15H10O8S |
| Molecular Weight | 350.3 g/mol |
| IUPAC Name | [5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl] hydrogen sulfate |
| Standard InChI | InChI=1S/C15H10O8S/c16-9-3-1-8(2-4-9)13-7-12(18)15-11(17)5-10(6-14(15)22-13)23-24(19,20)21/h1-7,16-17H,(H,19,20,21) |
| Standard InChI Key | UQUHXFINOFUDCC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OS(=O)(=O)O)O)O |
| Melting Point | 347.5 °C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Apigenin 7-sulfate (IUPAC name: [5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl] hydrogen sulfate) is a flavone derivative with the molecular formula and a molecular weight of 350.30 g/mol . Its structure consists of a 15-carbon skeleton featuring three aromatic rings (A, B, and C), with hydroxyl groups at positions 5 and 4', a ketone at position 4, and a sulfate ester at position 7 (Figure 1) .
Table 1: Key Chemical Properties of Apigenin 7-Sulfate
| Property | Value |
|---|---|
| Molecular Formula | |
| Exact Mass | 350.0096 g/mol |
| Topological Polar Surface | 139.00 Ų |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 3 |
| CAS Registry | 56857-56-8 |
Spectroscopic and Computational Data
The compound’s isomeric SMILES representation () and InChI key () provide precise descriptors for computational modeling . XLogP values of 1.10 indicate moderate lipophilicity, while topological polar surface area (139 Ų) suggests significant hydrogen-bonding capacity .
Natural Occurrence and Biosynthesis
Plant Sources
Apigenin 7-sulfate has been identified in multiple plant species, including:
-
Cichorium intybus (chicory)
These findings highlight its distribution across diverse botanical families, suggesting evolutionary conservation of sulfotransferase enzymes responsible for its biosynthesis.
Biogenetic Pathway
The compound forms via regioselective sulfation of apigenin by cytosolic sulfotransferases (SULTs), particularly SULT1A1 and SULT1E1 isoforms. This conjugation enhances water solubility compared to the aglycone, influencing its pharmacokinetic behavior .
Physicochemical Properties and Solubility
Solubility Profile
Experimental data reveal marked solubility variations across solvents:
Table 2: Solubility of Apigenin 7-Sulfate in Common Solvents
| Solvent | Solubility (mg/mL) |
|---|---|
| Dimethyl sulfoxide | >100 |
| Acetone | 1.02–1.63 |
| Propylene glycol | 1.02–1.63 |
| Water | 0.00135 |
| Safflower oil | 0.0317 |
The exceptional DMSO solubility (>100 mg/mL) contrasts with near-insolubility in aqueous media (0.00135 mg/mL), underscoring its amphiphilic character .
Partition Coefficients
The calculated XLogP of 1.10 and atomic LogP of 2.05 indicate balanced lipophilicity-hydrophilicity, potentially enabling membrane permeation while retaining some aqueous dispersibility.
Pharmacokinetic and ADMET Properties
Absorption and Distribution
ADMET predictions via admetSAR 2.0 suggest:
-
Human intestinal absorption: 87.38% probability of moderate absorption
-
Plasma protein binding: Predicted high (>90%) due to aromatic and anionic groups
Table 3: Predicted ADMET Properties
| Parameter | Prediction | Probability (%) |
|---|---|---|
| Caco-2 permeability | Moderate | 63.77 |
| P-glycoprotein substrate | Yes | 92.72 |
| CYP3A4 inhibition | Unlikely | 83.00 |
| Hepatotoxicity | Low risk | 68.90 |
Metabolism and Excretion
As a sulfate conjugate, apigenin 7-sulfate may undergo desulfation by arylsulfatases in the gut microbiota, regenerating apigenin . Enterohepatic recirculation likely occurs due to biliary excretion of the intact conjugate.
Pharmacological Activities
Antioxidant Mechanisms
Apigenin 7-sulfate demonstrates multifactorial antioxidant effects:
-
Direct reactive carbonyl species (RCS) trapping: Forms adducts with methylglyoxal (MGO), inhibiting advanced glycation end-product (AGE) formation (IC₅₀ = 12.3 μM)
-
Nrf2 pathway activation: Upregulates superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT) in vitiligo melanocytes
-
Mitochondrial protection: Attenuates multiwall carbon nanotube-induced oxidative stress in renal mitochondria (EC₅₀ = 25 μM)
Anti-Inflammatory Actions
In RAW-264.7 macrophages, apigenin 7-sulfate (30 μM) reduces:
-
TNF-α secretion by 62%
-
IL-10 production by 58%
-
NF-κB nuclear translocation by 73%
These effects correlate with inhibition of IκBα phosphorylation and downstream COX-2/PGE₂ signaling.
Therapeutic Applications and Clinical Relevance
Renal Protection
In doxorubicin-induced nephropathy models, apigenin 7-sulfate (20 mg/kg/day):
-
Restores SOD activity to 89% of control levels
-
Reduces MDA content by 67%
-
Normalizes serum creatinine (1.2 → 0.8 mg/dL) and BUN (48 → 32 mg/dL)
Dermatological Effects
In vitiligo models, topical application (0.5% w/w gel):
-
Increases melanocyte viability by 135%
-
Enhances tyrosinase activity by 82%
Challenges and Future Directions
Bioavailability Limitations
Despite moderate intestinal absorption, the compound’s aqueous solubility (0.00135 mg/mL) necessitates formulation strategies:
-
Nanoemulsions: Particle size <100 nm improve solubility 12-fold
-
Cyclodextrin complexes: β-cyclodextrin increases dissolution rate by 78%
Metabolic Stability
In vitro hepatic microsomal studies show:
-
Half-life (t₁/₂): 23.4 minutes (human) vs. 8.7 minutes (rat)
-
Major metabolites: Apigenin (via desulfation), glucuronide conjugates
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume